molecular formula C10H13F2N B1454020 [(3,5-Difluorophenyl)methyl](propan-2-yl)amine CAS No. 1094512-00-1

[(3,5-Difluorophenyl)methyl](propan-2-yl)amine

Cat. No. B1454020
CAS RN: 1094512-00-1
M. Wt: 185.21 g/mol
InChI Key: CKVAEDFGAXMUIB-UHFFFAOYSA-N
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Description

“(3,5-Difluorophenyl)methylamine” is a chemical compound with the molecular formula C10H13F2N . It is a derivative of amine and contains a difluorophenyl group .


Molecular Structure Analysis

The molecular structure of “(3,5-Difluorophenyl)methylamine” consists of a difluorophenyl group attached to a methyl group, which is further attached to a propan-2-yl group . The presence of the difluorophenyl group indicates that the compound contains fluorine atoms, which can significantly influence its chemical properties.


Physical And Chemical Properties Analysis

“(3,5-Difluorophenyl)methylamine” has a molecular weight of 185.21 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Design

(3,5-Difluorophenyl)methylamine is a compound that can be pivotal in the field of medicinal chemistry. Its structure allows for interaction with various biological targets, potentially leading to the development of new pharmaceuticals. Medicinal chemists may explore its use in synthesizing new drugs or improving existing pharmaceutical processes .

Pharmacological Studies

This compound’s derivatives could be investigated for their pharmacological activities. For instance, similar structures have shown antioxidant properties, which suggests that (3,5-Difluorophenyl)methylamine could be a candidate for antioxidant screening .

Chemical Synthesis of Heterocyclic Compounds

The difluorophenyl group in the compound’s structure makes it a valuable precursor in synthesizing heterocyclic compounds, which are crucial in developing therapeutics for various diseases .

Development of Therapeutic Agents

Research into related compounds has led to the development of therapeutic agents for conditions such as breast cancer and rheumatoid arthritis. By extension, (3,5-Difluorophenyl)methylamine could be explored for similar applications .

Biological Activity Profiling

The compound can be used to create a range of derivatives, which can then be profiled for a variety of biological activities. This process is essential for identifying potential new drugs and understanding their mechanisms of action .

Computational Chemistry Applications

Computational chemistry techniques can be employed to study the interactions of (3,5-Difluorophenyl)methylamine with biological molecules. This helps in predicting the efficacy and safety of potential drug candidates before synthesis .

Synthesis of Fluorophores

Derivatives of this compound may be used in synthesizing fluorophores, which are compounds that can re-emit light upon light excitation. Fluorophores have applications in bioimaging and diagnostics .

N-Heterocyclic Compound Research

The structure of (3,5-Difluorophenyl)methylamine makes it a candidate for the synthesis of N-heterocyclic compounds, which are often found in drugs and have a wide range of therapeutic applications .

properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(2)13-6-8-3-9(11)5-10(12)4-8/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVAEDFGAXMUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,5-Difluorophenyl)methyl](propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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